2-Ethyl-5-methoxyphenylboronic acid

説明

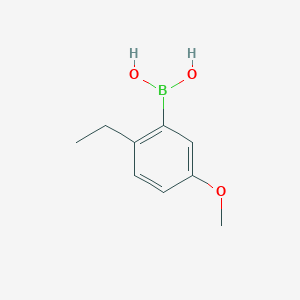

2-Ethyl-5-methoxyphenylboronic acid (CAS: 852946-98-6) is an organoboron compound featuring a phenyl ring substituted with an ethyl group at the 2-position and a methoxy group at the 5-position. Its molecular formula is C₉H₁₃BO₃, with a molecular weight of 196.01 g/mol . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science for constructing carbon-carbon bonds. It is available at 98% purity from suppliers like CymitQuimica, though some stock sizes (e.g., 1g and 5g) are discontinued .

Key properties include:

特性

IUPAC Name |

(2-ethyl-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWSVXFPDYETAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681737 | |

| Record name | (2-Ethyl-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852946-98-6 | |

| Record name | (2-Ethyl-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methoxyphenylboronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often involve heating the mixture to a temperature of around 80-100°C .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar methods but optimized for larger quantities. This may involve continuous flow reactors and more efficient catalysts to ensure high yields and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and quality .

化学反応の分析

Types of Reactions: 2-Ethyl-5-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Reduction: Although less common, boronic acids can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenols.

Reduction: Hydrocarbons.

科学的研究の応用

2-Ethyl-5-methoxyphenylboronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-Ethyl-5-methoxyphenylboronic acid in chemical reactions primarily involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid functional group acts as a Lewis acid, facilitating the formation of the boronate ester and subsequent reactions .

類似化合物との比較

Structural and Functional Group Variations

The reactivity and applications of phenylboronic acids are highly dependent on substituents. Below is a comparative analysis of 2-Ethyl-5-methoxyphenylboronic acid and structurally related compounds:

Key Research Findings

Electronic Effects

- Electron-Donating Groups (EDGs) : The methoxy group in this compound enhances electron density at the boron center, increasing reactivity in cross-coupling reactions compared to halogen-substituted analogs .

- Electron-Withdrawing Groups (EWGs) : Compounds like 2-Bromo-5-methoxyphenylboronic acid exhibit reduced reactivity due to the bromo group’s electron-withdrawing nature, which stabilizes the boron center but slows coupling kinetics .

Steric and Solubility Considerations

- Ethyl vs.

- Fluorine Substitution : Fluorinated analogs (e.g., 5-Fluoro-2-methoxyphenylboronic acid) show enhanced solubility in polar solvents and improved metabolic stability in pharmaceutical applications .

Commercial Availability and Pricing

生物活性

2-Ethyl-5-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols, making them useful in various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15B O3 and features a boron atom bonded to a phenyl ring substituted with an ethyl and a methoxy group. This structural configuration contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific biomolecules, particularly those containing hydroxyl groups. This property allows it to modulate various biological pathways:

- Inhibition of Enzymes : Boronic acids can inhibit enzymes such as serine proteases and certain glycosidases by binding to their active sites.

- Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth by interfering with cell wall synthesis and protein function.

- Anticancer Potential : Some studies suggest that derivatives of phenylboronic acids can induce apoptosis in cancer cells by disrupting critical cellular processes.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

-

Antimicrobial Activity : Preliminary studies indicate that phenylboronic acids exhibit antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds are critical for assessing their effectiveness.

Pathogen MIC (µg/mL) E. coli 32 S. aureus 16 - Anticancer Activity : Research indicates that certain phenylboronic acid derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, studies involving ovarian cancer cells (A2780) showed that these compounds could activate caspase-3, leading to programmed cell death.

- Anti-inflammatory Properties : There is emerging evidence that boronic acids may possess anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways.

Case Studies

Several research studies have explored the efficacy of this compound and related compounds:

- A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of phenylboronic acids, highlighting their potential as scaffolds for drug development against bacterial infections.

- Another investigation focused on the anticancer properties of boron-containing compounds, demonstrating that derivatives can significantly inhibit tumor growth in xenograft models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。